Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H23NO4. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, preventing their normal function. The compound may also interact with receptors on cell surfaces, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: This compound is similar in structure but has a methyl group instead of a methoxymethyl group.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These unique features make it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibitors .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
CMAKJIINCUABIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)COC)O |
Origin of Product |
United States |
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